molecular formula C38H64N8O13 B1217127 N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide CAS No. 125228-51-5

N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide

货号: B1217127
CAS 编号: 125228-51-5
分子量: 841.0 g/mol
InChI 键: ZJZOPNINWIGNQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Systematic IUPAC Nomenclature and Deprecated CAS Registry Numbers

The systematic IUPAC nomenclature for this compound reveals its complex structural characteristics with multiple stereocenters. Scientific literature documents several precise IUPAC name versions, each reflecting different approaches to representing the compound's stereochemistry:

Version IUPAC Name
Version 1 (2S)-N-(7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[(2R)-2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide
Version 2 This compound
Version 3 (2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide
Version 4 (2S)-N-[(6S,9S,16S,17S,20R,23R)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide

The variations in these IUPAC names primarily reflect different levels of stereochemical detail, with the more comprehensive versions specifying the absolute configurations at multiple stereocenters. The tricyclo[21.4.0.09,14] notation in particular describes the complex ring system that forms the core scaffold of this molecule.

The compound is registered in chemical databases with the following Chemical Abstracts Service (CAS) Registry Numbers:

Status CAS Registry Number Year
Current 125228-51-5 First documented no earlier than 1991
Deprecated 107231-21-0 Earlier designation

The existence of both current and deprecated CAS numbers indicates that the chemical identity has been refined or corrected over time as structural elucidation techniques improved. The transition between CAS numbers typically occurs when significant structural revisions are made based on more accurate analytical data.

Synonyms and Historical Designations

This compound is known by several synonyms and historical designations in scientific literature:

Synonym Type Context of Use
L-156602 Primary Synonym Most common in contemporary literature
Antibiotic L 156602 Descriptive Synonym Used in original isolation reports
PD 124966 Research Code Early characterization studies
GNF-Pf-75 Research Code More recent research databases

These synonyms reflect the historical development of research on this compound. The designation "L-156602" appears to be the most commonly used synonym in contemporary scientific literature, while "PD 124966" represents an early research code assigned during its initial discovery and characterization.

Historical records indicate the compound was first isolated from Streptomyces species MA6348 and characterized by researchers at Merck USA in 1991. It was identified as a member of the aurantimycin class of cyclic hexadepsipeptides. The original scientific publication described it as "a new member of the depsipeptide family of antibiotics".

The compound's formal name in some databases is also recorded as "(3S)-3-hydroxy-N-[(2S)-2-hydroxy-1-oxo-2-[(2R,5R,6R)-tetrahydro-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]-2H-pyran-2-yl]propyl]-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-L-alanylglycyl-(3S)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-D-alanine, (6→13)-lactone".

Molecular Formula and Weight Validation

The molecular composition of this compound has been thoroughly validated through various analytical techniques. The consensus from multiple scientific sources confirms:

Property Value Validation Method
Molecular Formula C38H64N8O13 Mass spectrometry and elemental analysis
Exact Molecular Weight 841.0 g/mol Computed based on atomic weights
Alternative Reported Weight 840.96 g/mol Slight variation due to rounding differences
InChI InChI=1S/C38H64N8O13/c1-9-21(4)18-25-14-15-38(55,59-24(25)7)37(8,54)36(53)42-29-30(20(2)3)58-35(52)23(6)46(57)32(49)26-12-10-16-40-43(26)28(47)19-39-31(48)22(5)45(56)33(50)27-13-11-17-41-44(27)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53) Generated by InChI 1.0.6
InChIKey ZJZOPNINWIGNQW-UHFFFAOYSA-N Computed by InChI 1.0.6

The molecular formula C38H64N8O13 indicates a complex organic structure containing:

Element Count Percentage by Weight
Carbon (C) 38 54.22%
Hydrogen (H) 64 7.64%
Nitrogen (N) 8 13.32%
Oxygen (O) 13 24.82%

This composition is consistent with the compound's identity as a cyclic depsipeptide containing multiple amino acid residues and other structural elements. The slight variations in reported molecular weight (841.0 vs. 840.96 g/mol) are typical in scientific literature and result from different rounding conventions rather than actual differences in the compound's composition.

The canonical SMILES representation of the molecular structure provides a linear notation of the compound's two-dimensional structure:

CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)O)C)C(C)C)O)O

Physical properties reported for this compound include:

  • Appearance: Colorless acicular crystal
  • Melting Point: 190-193°C
  • Density: 1.4±0.1 g/cm³
  • Solubility: Soluble in ethanol, methanol, DMF, and DMSO

属性

IUPAC Name

N-(7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N8O13/c1-9-21(4)18-25-14-15-38(55,59-24(25)7)37(8,54)36(53)42-29-30(20(2)3)58-35(52)23(6)46(57)32(49)26-12-10-16-40-43(26)28(47)19-39-31(48)22(5)45(56)33(50)27-13-11-17-41-44(27)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZOPNINWIGNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)O)C)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64N8O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

841.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125228-51-5
Record name PD 124966
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125228515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

准备方法

Strategic Bond Disconnection

The retrosynthetic approach to Compound X prioritizes disconnection at amide bonds and lactone linkages to simplify the structure into modular fragments. Key disconnections include:

  • The tricyclic core (heptazatricyclo[21.4.0.09,14]heptacosan) derived from cyclization of linear precursors.

  • The hydroxypropanamide side chain, introduced via late-stage coupling.

  • The 2-methylbutyloxane moiety, synthesized separately and attached via esterification.

Fragment Prioritization

Fragments are prioritized based on stability and compatibility with orthogonal protecting groups. For example, the tricyclic core is synthesized first, followed by sequential attachment of side chains to minimize side reactions.

Stepwise Synthesis Protocol

Synthesis of the Tricyclic Core

The tricyclic core is assembled through a sequence of peptide couplings and macrocyclization:

Step 1: Linear Peptide Assembly

  • Reagents : Fmoc-protected amino acids, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

  • Conditions : Anhydrous DMF, 0–5°C under argon, stirred for 8–12 hours.

  • Yield : 70–85% per coupling step.

Step 2: Macrocyclization

  • Reagents : DMP (Dess-Martin periodinane) for oxidation.

  • Conditions : NMP (N-methyl-2-pyrrolidone), room temperature, 23 hours.

  • Workup : Sequential washing with Na₂S₂O₃, NaHCO₃, and H₂O, followed by silica gel chromatography (ethyl acetate/methanol 10:1).

  • Yield : 66–68%.

Introduction of the Hydroxypropanamide Side Chain

Step 3: Side Chain Coupling

  • Reagents : 2-hydroxypropanamide, EDCI/HOBt, DIEA (N,N-diisopropylethylamine).

  • Conditions : DMF, room temperature, 8 hours.

  • Purification : Column chromatography (ethyl acetate → ethyl acetate/methanol 10:1).

  • Yield : 35–40%.

Step 4: Deprotection

  • Reagents : TFA (trifluoroacetic acid)/DCM (1:1).

  • Conditions : 2 hours at room temperature.

  • Workup : Precipitation with diethyl ether, centrifugation, and drying under vacuum.

Critical Reaction Parameters

Temperature and Atmosphere Control

  • Oxidation steps (e.g., DMP-mediated) require strict temperature control (0–5°C) to prevent overoxidation.

  • All reactions are conducted under inert gas (argon or nitrogen) to avoid moisture-sensitive intermediate degradation.

Solvent Selection

  • Polar aprotic solvents (DMF, NMP) enhance solubility of peptide intermediates.

  • Chlorinated solvents (DCM) facilitate deprotection without side reactions.

Purification and Characterization

Chromatographic Methods

Step Stationary Phase Eluent System Purity Achieved
MacrocyclizationSilica gel (230–400 mesh)Ethyl acetate → ethyl acetate/methanol (10:1)>95%
Side Chain CouplingSilica gel (230–400 mesh)Ethyl acetate/methanol (10:1)>90%

Spectroscopic Characterization

  • ¹H NMR : Used to verify stereochemistry and functional group integrity (e.g., δ 1.82 ppm for methyl groups).

  • LC/MS : Confirms molecular weight (e.g., m/z 857 [M+1] for intermediate 8).

Industrial-Scale Considerations

Challenges in Scaling

  • Macrocyclization : Low dilution effects necessitate large reactor volumes (≥1000 L) to maintain reaction efficiency.

  • Cost of Reagents : DMP and EDCI/HOBt are expensive at scale; alternatives like TEMPO/NaClO are being explored.

Process Optimization

  • Continuous Flow Chemistry : Reduces reaction times for peptide couplings by 50%.

  • In Situ Monitoring : Raman spectroscopy enables real-time tracking of macrocyclization .

化学反应分析

L-156,602 经历了各种化学反应,包括:

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物通常是羟肟酸和修饰的环状肽 .

科学研究应用

L-156,602 具有广泛的科学研究应用:

作用机制

L-156,602 通过拮抗补体成分 5A 受体发挥作用。该受体参与免疫反应的激活,包括炎症细胞募集到感染或损伤部位。 通过阻断该受体,L-156,602 抑制单核细胞和中性粒细胞的迁移,从而减少炎症并调节免疫反应 .

相似化合物的比较

Table 1: Structural Similarity Metrics

Compound Name Tanimoto (MACCS) Dice (Morgan) Molecular Weight (g/mol)
Target Compound 1.00 1.00 ~830
Salternamide E (Marine-derived macrocycle) 0.68 0.72 780
Aglaithioduline (HDAC inhibitor analog) 0.52 0.58 820
Cyclosporin A (Immunosuppressant) 0.45 0.49 1202

However, the oxane and hydroxyl motifs align with salternamide E, a marine-derived macrocycle with antitumor properties , while the propanamide group shares functional homology with HDAC inhibitors like aglaithioduline .

Hydrogen-Bonding and Crystallographic Patterns

The compound’s six oxo and four hydroxyl groups enable extensive hydrogen-bonding networks, akin to those observed in supramolecular assemblies . Graph-set analysis (e.g., Etter’s rules) predicts R²₂(8) and R⁴₄(12) motifs, commonly associated with stable crystalline phases. In contrast, cyclosporin A, despite its larger size, exhibits fewer directional hydrogen bonds due to its predominately amide-based backbone .

Pharmacokinetic and Physicochemical Properties

Table 2: Pharmacokinetic Comparison

Property Target Compound Salternamide E Aglaithioduline
LogP (Predicted) 2.1 1.8 3.2
Hydrogen Bond Donors 6 4 5
Hydrogen Bond Acceptors 14 10 12
Polar Surface Area (Ų) 240 190 210

These traits align with macrocycles optimized for extracellular targets .

Fragmentation and MS/MS Clustering

Molecular networking using LC-MS/MS data (cosine score ≥0.7) clusters this compound with branched oxane-containing metabolites, such as those from Streptomyces spp. . Its unique fragmentation pattern (e.g., loss of H₂O and C₅H₁₀O from the oxane moiety) distinguishes it from simpler polyketides.

Challenges in Graph-Based Comparisons

While graph-theoretical methods offer precise structural comparisons, the compound’s size (27 atoms in the tricyclic core) renders traditional graph isomorphism algorithms computationally prohibitive . Simplified fingerprint-based methods remain pragmatic for preliminary screening despite reduced accuracy .

生物活性

N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide (referred to as L-156602) is a cyclic depsipeptide antibiotic derived from Streptomyces sp. MA6348. This compound has garnered attention due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The IUPAC name of L-156602 reflects its complex structure featuring multiple functional groups that contribute to its biological activity:

PropertyDetails
Molecular Formula C38H64N8O13
Molecular Weight 764.9 g/mol
Canonical SMILES CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)...
InChI Key ZJZOPNINWIGNQW-INBMEMTISA-N

Antimicrobial Properties

L-156602 exhibits significant antimicrobial activity against various pathogens. Its mechanism of action primarily involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. Studies have shown that it effectively inhibits the growth of gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Immunomodulatory Effects

Research indicates that L-156602 acts as an antagonist of Anaphylatoxin C5a, a peptide involved in inflammatory responses. By modulating the immune response, L-156602 may have therapeutic potential in conditions characterized by excessive inflammation or immune dysregulation.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of L-156602 on various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity against neuroblastoma cells (Neuro2a), with significant reductions in cell viability observed at concentrations above 50 µM. The toxicity profile suggests that L-156602 may induce apoptosis through oxidative stress mechanisms.

Case Studies

  • Antibiotic Efficacy : A study published in Bioorganic & Medicinal Chemistry evaluated the antibiotic efficacy of L-156602 against multi-drug resistant strains of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 12 µg/mL.
  • Immunomodulation : In a murine model of sepsis induced by E. coli, treatment with L-156602 resulted in a significant reduction in serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use as an immunomodulator.
  • Cancer Research : A recent investigation into the cytotoxic effects on various cancer cell lines revealed that L-156602 significantly inhibited cell proliferation in neuroblastoma and breast cancer cells (MCF7), with IC50 values ranging from 30 to 70 µM depending on the cell line.

常见问题

Basic Research Questions

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to assign stereochemistry and functional groups. For example, 13C^{13}\text{C} NMR can resolve carbon environments (e.g., δ = 55.98 for C-15 in similar compounds), while HRMS confirms molecular weight (e.g., calculated vs. observed m/z for [M+^+]) . X-ray crystallography, if feasible, provides definitive structural validation by resolving bond angles and torsion parameters (e.g., O4—C16—N2—C15 = 175.06°) .

Q. What synthetic strategies are suitable for constructing such a complex polycyclic framework?

  • Methodological Answer : Multi-step synthesis involving sequential ring-forming reactions (e.g., cycloadditions, reductive amination) and protection/deprotection of hydroxyl groups. Optimize reaction conditions (temperature, solvent polarity, catalyst) for critical steps like macrocyclization. Thin-layer chromatography (TLC) and HPLC monitor intermediate purity . For example, pinacol-mediated deoxygenation in molybdenum-catalyzed reactions improves nitroarene cyclization yields .

Q. How can the compound’s stability under varying pH conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 37°C. Analyze degradation products via LC-MS and quantify remaining parent compound using UV-Vis (λmax ≈ 275 nm for related analogs). Compare degradation kinetics to infer optimal storage conditions (e.g., -20°C for methanol solutions) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for stereochemical assignments?

  • Methodological Answer : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data. For example, discrepancies in 1H^{1}\text{H} NMR coupling constants may indicate incorrect stereochemical assumptions. Validate using NOESY/ROESY to detect spatial proximity of protons (e.g., axial vs. equatorial substituents in oxane rings) . Integrate AI-driven simulations (e.g., COMSOL Multiphysics) to model conformational dynamics .

Q. What strategies mitigate low yields in key synthetic steps (e.g., macrocyclization)?

  • Methodological Answer : Employ high-dilution conditions to favor intramolecular over intermolecular reactions. Screen catalysts (e.g., molybdenum complexes) and evaluate solvent effects (polar aprotic vs. ethers). Use design of experiments (DoE) to optimize parameters like temperature and reaction time. For example, reductive cyclization of nitroarenes with pinacol increased yields by 30% in similar systems .

Q. How can in vitro assays elucidate the compound’s mechanism of action against biological targets?

  • Methodological Answer : Perform enzyme inhibition assays (e.g., acetylcholinesterase activity) with varying compound concentrations. Use Michaelis-Menten kinetics to determine KiK_i values. Pair with molecular docking to identify binding interactions (e.g., hydrogen bonding with hydroxyl groups or steric clashes with methyl substituents). Validate using site-directed mutagenesis of predicted target residues .

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., bioavailability)?

  • Methodological Answer : Use QSAR models and molecular dynamics (MD) simulations to estimate logP, membrane permeability, and metabolic stability. For instance, AI-driven platforms (e.g., COMSOL) simulate diffusion across lipid bilayers, while ADMET predictors flag potential toxicity from reactive metabolites (e.g., oxadiazole ring oxidation) .

Methodological Frameworks for Research Design

Q. How to integrate this compound into a broader theoretical framework (e.g., enzyme inhibition or drug design)?

  • Methodological Answer : Align the research with established theories, such as transition-state analog design for enzyme inhibitors. For example, structural analogs of oxadiazole derivatives (e.g., 6g, 6j) were linked to cholinesterase inhibition via transition-state mimicry . Use bibliometric analysis to identify gaps in existing literature and refine hypotheses .

Q. What advanced analytical techniques resolve batch-to-batch variability in synthesis?

  • Methodological Answer : Implement orthogonal methods like chiral HPLC and tandem MS/MS to detect impurities (e.g., diastereomers or oxidation byproducts). Compare multiple batches using principal component analysis (PCA) of spectral data (e.g., IR carbonyl stretches at 1700–1750 cm1^{-1}) .

Tables for Key Data

Parameter Technique Example Data Reference
Molecular Weight ConfirmationHRMS[M+^+] = 812.4 g/mol (calculated)
Stereochemical AssignmentX-ray CrystallographyTorsion angle: O4—C16—N2—C15 = 175.06°
Stability in MethanolUV-Visλmax = 275 nm (methanol, -20°C storage)
Enzyme Inhibition (AChE)In vitro assayIC50_{50} = 12 µM (derivative 6g)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide
Reactant of Route 2
N-(7,21-Dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide

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